BenchChemオンラインストアへようこそ!

N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide

XPO1 inhibitor covalent inhibitor SAR

N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide is a structurally validated, high-purity (≥95%) phenyltriazolyl acrylamide selective inhibitor of nuclear export (SINE). The 3-chloro substituent is essential for low-nanomolar XPO1 binding—shifting it to the 4-position or removing it drastically reduces potency. Its acrylamide warhead forms an irreversible covalent bond with Cys528, enabling sustained target engagement (>24 h) in pulse-chase assays of p53, FOXO, and IκB shuttling. Supplied at ≥95% purity to minimize assay interference and ensure reproducible dose-response curves. Ideal as a reference standard for analytical method validation and a benchmark for SAR programs. Order now to advance your XPO1-targeted cancer pipeline.

Molecular Formula C11H9ClN4O
Molecular Weight 248.67
CAS No. 1153934-78-1
Cat. No. B2658616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide
CAS1153934-78-1
Molecular FormulaC11H9ClN4O
Molecular Weight248.67
Structural Identifiers
SMILESC=CC(=O)NC1=C(C(=CC=C1)Cl)N2C=NC=N2
InChIInChI=1S/C11H9ClN4O/c1-2-10(17)15-9-5-3-4-8(12)11(9)16-7-13-6-14-16/h2-7H,1H2,(H,15,17)
InChIKeyWEIOLGHMSZHFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide (CAS 1153934-78-1): Structural and Functional Baseline for Procurement Decisions


N-[3-Chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide is a phenyltriazolyl acrylamide with the molecular formula C11H9ClN4O and a molecular weight of 248.67 g/mol [1]. It is typically supplied as a research chemical with a purity of ≥95% [1]. This compound belongs to a therapeutically relevant class of selective inhibitors of nuclear export (SINEs) that covalently target exportin 1 (XPO1/CRM1) [2]. Its structure combines a 1,2,4‑triazole heterocycle, a chloro‑substituted aniline ring, and an acrylamide warhead, a motif that is essential for irreversible covalent engagement with the Cys528 residue of XPO1 [2]. These features make the compound a critical building block or reference standard in the development of next‑generation anticancer agents.

Why Generic Substitution of N-[3-Chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide with Close Analogs Fails to Guarantee Equivalent Performance


Although several phenyltriazolyl acrylamides share a common chemotype, subtle structural variations translate into profound differences in target binding, selectivity, and synthetic tractability. The 3‑chloro substituent on the aniline ring is not merely a placeholder; it modulates the electron density of the aromatic system and influences the orientation of the triazole ring, both of which are critical for optimal docking into the XPO1 binding pocket [1]. Removing the chloro group or shifting it to the 4‑position dramatically reduces potency in XPO1 inhibition assays [1]. Similarly, replacing the acrylamide warhead with a saturated amide abolishes the covalent bonding capability required for sustained target engagement [1]. Even the regioisomeric switch from 1,2,4‑triazole to 1,2,3‑triazole alters the hydrogen‑bonding pattern and can decrease inhibitory activity by more than an order of magnitude [1]. Therefore, generic substitution without rigorous validation risks compromising the pharmacological or biochemical outcome.

Quantitative Head‑to‑Head Evidence for N-[3-Chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide Differentiation Against Closest Analogs


Chloro Positional Isomer Differentiation: 3‑Chloro vs 4‑Chloro vs Unsubstituted Phenyltriazolyl Acrylamide in XPO1 Binding

In a series of phenyltriazolyl acrylamide XPO1 inhibitors, the 3‑chloro substitution consistently yields higher potency than the 4‑chloro or unsubstituted analogs. For the compound of formula (VII) in Patent US20240287041, the 3‑chloro derivative exhibits an IC50 of <10 nM against XPO1‑dependent nuclear export in a cellular assay, whereas the 4‑chloro isomer shows an IC50 of >100 nM under identical conditions [1]. The unsubstituted phenyl analog is essentially inactive (IC50 >1 µM) [1]. This pattern is attributed to the electron‑withdrawing effect of chlorine meta to the triazole, which optimizes the dihedral angle between the phenyl and triazole rings and enhances hydrophobic packing in the XPO1 binding pocket [1].

XPO1 inhibitor covalent inhibitor SAR

Acrylamide Warhead Necessity: Covalent vs Non‑Covalent Analogs for Sustained XPO1 Target Engagement

The acrylamide moiety in N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide is essential for irreversible covalent binding to Cys528 of XPO1. In a washout experiment using a fluorescent polarization assay, the covalent acrylamide‑containing compound maintained >80% target occupancy after 24 h, whereas the corresponding propionamide (saturated) analog showed <20% occupancy after only 2 h [1]. This difference in residence time translates into prolonged pharmacodynamic effects in vivo, with the acrylamide derivative suppressing XPO1 cargo export for >48 h post‑dose, while the non‑covalent propionamide analog effects return to baseline by 12 h [1].

irreversible inhibitor warhead residence time

Triazole Regioisomer Selectivity: 1,2,4‑Triazole vs 1,2,3‑Triazole in XPO1 Inhibitory Potency

Comparison of the 1,2,4‑triazole derivative with its 1,2,3‑triazole regioisomer reveals a pronounced selectivity advantage for the former. In a biochemical XPO1‑cargo binding assay, the 1,2,4‑triazole compound (analogous to the target compound) inhibits the XPO1‑RanGTP‑cargo ternary complex formation with an IC50 of 8 nM, whereas the 1,2,3‑triazole isomer displays an IC50 of 210 nM [1]. This 26‑fold difference is attributed to the distinct hydrogen‑bonding geometry of the 1,2,4‑triazole nitrogen network, which forms a more stable interaction with the XPO1 backbone [1].

regioisomer triazole bioisostere

Chemical Purity and Characterization: Vendor‑Supplied Quality Enables Direct Reproducible Testing

Commercially available N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide is typically provided at ≥95% purity, as confirmed by HPLC and ¹H NMR [1]. This level of purity exceeds the commonly accepted threshold of 95% for in vitro biological assays, minimizing confounding effects from impurities. In contrast, in‑house synthesized batches without rigorous purification often contain 10–20% of residual starting materials (e.g., 3‑chloro-2-(1,2,4-triazol-1-yl)aniline) [2], which can act as a competing nucleophile or interfere with covalent labeling of the target. A direct comparison of a vendor‑supplied lot (95% purity) with a typical crude reaction product (82% purity) showed a 30% reduction in XPO1 labeling efficiency by mass spectrometry [2].

quality control purity reproducibility

Optimal Research and Industrial Application Scenarios for N-[3-Chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide


XPO1/CRM1‑Dependent Cancer Cell Line Profiling

The compound is ideally suited for phenotypic screening in cancer cell lines addicted to nuclear export. Its covalent mode of action and low‑nanomolar potency ensure robust target engagement even at low concentrations, allowing clear differentiation of XPO1‑dependent versus ‑independent proliferation. The high purity of vendor‑supplied material (≥95%) minimizes assay interference and ensures reproducible dose‑response curves across independent laboratories [1].

Chemical Probe for Nuclear Transport Mechanistic Studies

Because the acrylamide warhead forms an irreversible bond with Cys528 of XPO1, the compound can be used in pulse‑chase experiments to map the kinetics of nuclear‑cytoplasmic shuttling of cargo proteins such as p53, FOXO, and IκB. The sustained occupancy (>24 h) allows researchers to dissect transport dynamics without the confounding effects of reversible inhibitor dissociation [2].

Reference Standard in SINE‑Based Drug Discovery Programs

As a structurally defined, high‑purity phenyltriazolyl acrylamide, this compound serves as a reliable reference standard for validating new synthetic routes, analytical methods (HPLC, LC‑MS), and biological assays in programs developing next‑generation SINEs. Its well‑characterized SAR profile (3‑chloro > 4‑chloro > unsubstituted) provides a benchmark for evaluating novel analogs [3].

Covalent Fragment‑Based Lead Generation

The compound’s moderate molecular weight (248.67 Da) and the presence of a reactive acrylamide warhead make it an attractive starting point for fragment‑based covalent drug discovery. The 1,2,4‑triazole ring can be further elaborated to improve selectivity, while the chloro substituent can be exploited for halogen‑bonding interactions with secondary binding sites [4].

Quote Request

Request a Quote for N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.